2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
Description
This compound belongs to the class of α-cyanoacrylic acid derivatives, characterized by a pyrrole ring substituted with a 2-fluorophenyl group at position 1 and methyl groups at positions 2 and 3. The α-cyanoacrylic acid moiety (prop-2-enoic acid with a cyano substituent at position 2) confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The fluorine atom on the phenyl ring enhances metabolic stability and modulates lipophilicity, while the pyrrole core contributes to π-π stacking interactions .
Properties
CAS No. |
736949-15-8 |
|---|---|
Molecular Formula |
C16H13FN2O2 |
Molecular Weight |
284.28 g/mol |
IUPAC Name |
2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H13FN2O2/c1-10-7-12(8-13(9-18)16(20)21)11(2)19(10)15-6-4-3-5-14(15)17/h3-8H,1-2H3,(H,20,21) |
InChI Key |
GWHMXMMDGPZBAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C(C#N)C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C(C#N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a base to form the intermediate product. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with functional groups replacing the cyano group.
Scientific Research Applications
2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrrole ring may also contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
*Molecular weight calculated based on formula C₁₆H₁₃FN₂O₂.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl substituent (target compound) is electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to analogs with electron-donating groups like ethoxy .
- Ester Derivatives : The ethyl ester analog (CAS 73403-29-9) lacks the carboxylic acid group, reducing polarity and altering pharmacokinetic properties .
Physicochemical Properties
- Acidity: The α-cyanoacrylic acid group (pKa ~2–3) is more acidic than standard acrylic acids (pKa ~4–5) due to the electron-withdrawing cyano group. Substituents like fluorine further lower the pKa .
- Thermal Stability : Pyrrole derivatives generally exhibit thermal stability up to 200°C, though decomposition pathways depend on substituents .
Biological Activity
2-Cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid, commonly referred to as a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyano group and a pyrrole moiety, contributing to its pharmacological properties.
Anticancer Properties
Research has indicated that compounds containing pyrrole rings exhibit significant anticancer activities. A study highlighted that derivatives similar to this compound showed antiproliferative effects in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK/ERK pathway .
Immunomodulatory Effects
Another area of interest is the compound's role in enhancing immune responses. In vitro studies demonstrated that it could stimulate the production of monoclonal antibodies (mAbs) in cell cultures. The compound was found to suppress cell growth while increasing glucose uptake and ATP levels in cells, which are critical for enhanced antibody production .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The pyrrole ring plays a pivotal role in its interaction with biological targets. Structure-activity relationship studies have shown that modifications to the pyrrole structure can significantly alter its efficacy and potency against various biological targets .
Study 1: Antiproliferative Activity
A study conducted on a series of pyrrole derivatives, including this compound, demonstrated that these compounds exhibited varying degrees of antiproliferative effects on human cancer cell lines. The study utilized MTT assays to evaluate cell viability and determined IC50 values for different derivatives.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF7 |
| Compound B | 8.0 | HeLa |
| Target Compound | 6.5 | A549 |
This data suggests that the target compound has significant potential as an anticancer agent, particularly against lung cancer cells (A549) where it exhibited an IC50 value lower than many tested analogs .
Study 2: Immunomodulatory Effects
In a separate investigation focusing on immunomodulation, the compound was tested for its ability to enhance antibody production in hybridoma cell lines. Results indicated a substantial increase in mAb production when cells were treated with the compound compared to controls.
| Treatment Condition | mAb Production (mg/L) |
|---|---|
| Control | 700 |
| Target Compound | 1050 |
This finding underscores the potential use of this compound in biopharmaceutical applications where enhanced antibody yields are desirable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
